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Compound of Interest

Compound Name: H-Pro-Asp-OH

CAS No.: 85227-98-1

Cat. No.: B1587111 Get Quote

Introduction & Analyte Profiling[1][2][3]
Prolyl-Aspartic acid (Pro-Asp) presents a unique chromatographic challenge due to its

physicochemical properties. Unlike hydrophobic peptides, Pro-Asp is highly polar and

zwitterionic.[1][2]

Structure: N-terminal Proline (secondary amine) linked to C-terminal Aspartic Acid.

pKa Values:

-COOH (Asp C-term): ~2.0

-COOH (Asp side chain): ~3.9[1]

-NH (Pro N-term): ~10.6[1]

Isoelectric Point (pI): ~3.0[1]

UV Profile: Lacks aromatic residues (Trp, Tyr, Phe).[1][2] Absorbance is limited to the peptide

bond (~210-220 nm), necessitating high-purity solvents or derivatization for trace analysis.

Separation Strategy
The separation strategy depends heavily on the sample matrix and required sensitivity.
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Reverse Phase (RP): Requires acidic pH (< 2.[3]5) to suppress carboxyl ionization and

increase hydrophobicity. Standard C18 columns often fail (retention < void volume); Aqueous

Stable (AQ-C18) or Polar-Embedded phases are required.

HILIC (Hydrophilic Interaction Liquid Chromatography): The preferred method for LC-MS.

Pro-Asp is retained by water-layer partitioning on a polar stationary phase.

Method Selection Workflow
The following decision matrix guides the selection of the optimal protocol based on your

laboratory's detection capabilities and sensitivity needs.

Start: Pro-Asp Analysis

Sample Concentration?

High (>10 µg/mL) Trace (<1 µg/mL)

Detector Available?

Protocol B:
HILIC-MS/MS

(Zwitterionic Phase)

MS available

Protocol C:
Pre-Column Derivatization

(OPA/FMOC) + RP-Fluorescence

No MS available

UV/Vis (PDA)

Standard QC

Mass Spec (LC-MS)

Identification

Protocol A:
RP-AQ (Acidic pH)

Direct UV @ 210nm
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Figure 1: Decision tree for selecting the appropriate HPLC/LC-MS workflow for Pro-Asp

analysis.

Protocol A: Direct UV Detection (RP-AQ)
Best for: Quality Control (QC), Purity Analysis, High Concentration Samples.[1][2] Mechanism:

Ion-Suppression Reversed Phase.

Standard C18 columns often result in Pro-Asp eluting in the void volume (

). This protocol uses a 100% Aqueous Stable C18 (AQ-C18) column and low pH to suppress
the ionization of the two carboxyl groups on the Aspartate residue, forcing the molecule into a
neutral, more hydrophobic state.

Chromatographic Conditions
Parameter Specification

Column

C18-AQ (e.g., YMC-Triart C18, Phenomenex

Kinetex Polar C18) Dimensions: 150 x 4.6 mm,

3 µm or 5 µm

Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 2.5

(Adjusted with Phosphoric Acid)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Temperature 30°C

Detection UV Absorbance @ 210 nm (Reference: 360 nm)

Injection Vol 10 - 20 µL

Gradient Program
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Time (min) % Mobile Phase B Comments

0.0 0%
Hold at 100% Aqueous to trap

polar Pro-Asp.

5.0 0%
Isocratic hold ensures

retention.[1]

15.0 20%
Linear ramp to elute

hydrophobic impurities.

16.0 0% Re-equilibration.

25.0 0% End of run.[1]

Technical Insight: The pH must be kept below 3.0. At pH 2.5, the Asp side chain (pKa ~3.[2]9)

and C-terminus (pKa ~2.0) are largely protonated (neutral), significantly increasing retention on

the C18 phase.[1]

Protocol B: HILIC-MS (High Sensitivity)
Best for: Trace analysis, Biological matrices, LC-MS/MS.[2] Mechanism: Hydrophilic Interaction

/ Partitioning.[1]

HILIC is superior to RP for Pro-Asp because the dipeptide is highly soluble in the water layer

formed on the polar stationary phase. This method uses a high-organic mobile phase, which

enhances desolvation efficiency in ESI-MS.
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Parameter Specification

Column

Zwitterionic HILIC (e.g., Merck SeQuant ZIC-

HILIC, Agilent Poroshell 120 HILIC-Z)

Dimensions: 100 x 2.1 mm, 2.7 µm (Fused

Core)

Mobile Phase A
20 mM Ammonium Formate in Water, pH 3.5

(Adjust with Formic Acid)

Mobile Phase B Acetonitrile (LC-MS Grade)

Flow Rate 0.3 - 0.4 mL/min

Temperature 35°C

Detection
ESI-MS (Positive Mode for [M+H]+ or Negative

for [M-H]-)

Gradient Program
Note: HILIC gradients run from High Organic to Low Organic.

Time (min) % Mobile Phase B Comments

0.0 90%
High organic start promotes

partitioning into water layer.[1]

2.0 90% Isocratic hold.[1]

10.0 50%
Gradient elution of increasingly

polar compounds.[1]

12.0 50% Wash.

12.1 90% Return to initial conditions.

20.0 90%
Critical: Long equilibration is

required for HILIC layers.[1]

MS Settings (Generic Source Parameters):
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Target Mass: 231.2 Da (Monoisotopic Mass of Pro-Asp).

ESI (+): Monitor m/z 231.2

116.1 (Pro fragment) or 70.1 (Pro immonium).[1]

ESI (-): Monitor m/z 229.2 (Deprotonated).[1]

Protocol C: Derivatization (Fluorescence)
Best for: Ultra-trace analysis without MS, Amino Acid Analysis (AAA).[1][2] Mechanism: Pre-

column reaction with OPA (Primary amines - Asp) and FMOC (Secondary amines - Pro).[1]

Since Proline is a secondary amine, it does not react with O-Phthalaldehyde (OPA) alone.[1][2]

You must use FMOC-Cl (9-fluorenylmethyl chloroformate) or AQC (AccQ-Tag).

Workflow (Automated Injector Program)
Reagent A: Borate Buffer pH 10.2.

Reagent B: FMOC-Cl in Acetonitrile.

Mix: 10 µL Sample + 10 µL Borate + 10 µL FMOC.

Wait: 1 minute (Room Temp).

Inject: onto C18 Column.

Separation (RP-HPLC)
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).[1][2]

Detection: Fluorescence (Ex: 266 nm, Em: 305 nm for FMOC).[1][2]

Result: Pro-Asp will elute much later than underivatized forms due to the bulky hydrophobic

FMOC group, allowing easy separation from matrix salts.[2]

Troubleshooting & Critical Parameters
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Separation of Pro-Asp vs. Asp-Pro
Pro-Asp and Asp-Pro are sequence isomers. They have identical masses but slightly different

pKa values and hydrophobicities.

RP-HPLC: Asp-Pro is generally slightly more hydrophilic than Pro-Asp. In Protocol A (pH

2.5), Asp-Pro typically elutes before Pro-Asp.[2]

Resolution: If peaks co-elute, lower the flow rate to 0.8 mL/min and reduce the gradient

slope (e.g., 0% to 10% B over 20 min).

Peak Tailing
Cause: Interaction between the secondary amine of Proline and residual silanols on the

silica support.

Solution: Ensure the column is "End-capped." For Protocol A, adding 0.05% Triethylamine

(TEA) can help, but phosphate buffer at pH 2.5 is usually sufficient to suppress silanols.[1][2]

Reverse Phase (Low pH)

HILIC (Neutral/Acidic pH)

Pro-Asp (Neutral)
COOH Protonated C18 Ligand

Hydrophobic
Interaction

Pro-Asp (Zwitterion)
Polar

Water Layer
on Silica

Partitioning
(Solubility)

Click to download full resolution via product page

Figure 2: Mechanistic comparison of retention modes. Low pH is critical for RP retention to

neutralize the Aspartic acid side chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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